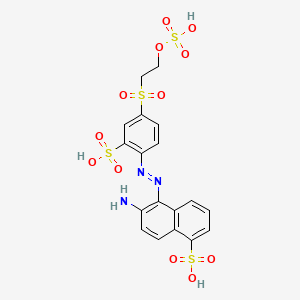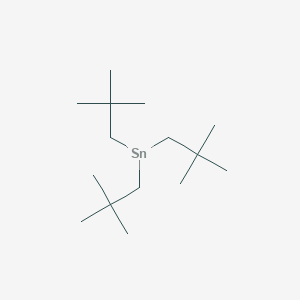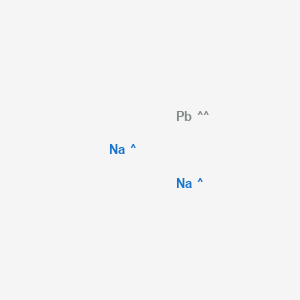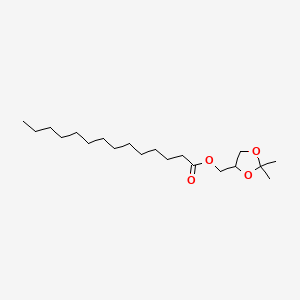
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to form stable, intense colors. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing a sulpho group to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulpho groups, enhancing its solubility and color properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can occur, breaking the -N=N- bond and forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and acidic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in this process, allowing the compound to interact with different molecular targets. The sulpho groups enhance the solubility and stability of the compound, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- 6-Amino-5-hydroxynaphthalene-1-sulphonic acid
Uniqueness
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and color properties. Its ability to form stable complexes and undergo various chemical reactions makes it highly versatile in scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52371-97-8 |
|---|---|
Molekularformel |
C18H17N3O12S4 |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
6-amino-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H17N3O12S4/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
UICXRGMIUUBVMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)






